9-(1,3-dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound (CAS 1358901-59-3, molecular formula C₂₂H₁₉N₅O₆, molecular weight 449.4) is a purine-based carboxamide derivative. Its structure features a 1,3-dioxaindan substituent at the 9-position, a 3-ethoxy-2-hydroxyphenyl group at the 2-position, and a methyl group at the 7-position. The 8-oxo group and dihydro configuration contribute to its planar rigidity, which may influence binding to biological targets.
Properties
Molecular Formula |
C22H19N5O6 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxopurine-6-carboxamide |
InChI |
InChI=1S/C22H19N5O6/c1-3-31-14-6-4-5-12(18(14)28)20-24-16(19(23)29)17-21(25-20)27(22(30)26(17)2)11-7-8-13-15(9-11)33-10-32-13/h4-9,28H,3,10H2,1-2H3,(H2,23,29) |
InChI Key |
TXOKEXIYBBFOAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3C)C4=CC5=C(C=C4)OCO5)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(1,3-dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the 1,3-dioxaindan moiety: This can be achieved through the cyclization of appropriate diol precursors under acidic conditions.
Introduction of the ethoxy and hydroxy groups: These functional groups can be introduced through selective etherification and hydroxylation reactions.
Construction of the purine core: The purine core can be synthesized using condensation reactions involving appropriate amines and carbonyl compounds.
Final coupling and functionalization: The final steps involve coupling the purine core with the 1,3-dioxaindan moiety and introducing the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent selection to maximize yield and purity.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification techniques: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“9-(1,3-dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of novel purine derivatives with potential biological activities.
Biology
Enzyme inhibition studies: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Medicine
Drug development: Due to its complex structure, the compound may have potential as a lead compound in drug discovery for various diseases.
Industry
Material science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “9-(1,3-dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 8-oxo-7H-purine-6-carboxamides, several of which have been studied for their biological activities. Below is a comparative analysis with structurally related purine derivatives:
Key Observations:
Substituent Effects on Bioactivity :
- Hydrophobic groups (e.g., 4-methylphenyl in ) enhance cytotoxicity in leukemia cell lines, with GI₅₀ values in the µM range .
- Polar groups (e.g., 3-ethoxy-2-hydroxyphenyl in the target compound) may improve solubility and hydrogen-bonding interactions, critical for target binding .
- Electron-rich heterocycles (e.g., 1,3-dioxaindan) could modulate metabolic stability and bioavailability .
Synthetic Pathways: The target compound’s synthesis likely involves multi-step functionalization of the purine core, similar to Huang et al.’s method for 8-mercaptopurine derivatives (thiourea intermediates, S-alkylation) .
Biological Relevance :
- While the target compound lacks explicit bioactivity data, structurally similar purines inhibit kinases (PDK1, IRAK) and exhibit cytotoxicity, suggesting overlapping mechanisms .
- The 3-ethoxy-2-hydroxyphenyl group may mimic catechol motifs found in kinase inhibitors, enhancing binding to ATP pockets .
Biological Activity
The compound 9-(1,3-dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , identified by CAS Number 1358901-59-3, is a purine derivative that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 449.42 g/mol. The structure features a purine core modified with a dioxaindan moiety and an ethoxy-hydroxyphenyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O6 |
| Molecular Weight | 449.42 g/mol |
| LogP | 3.181 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: Breast Cancer Cell Lines
- Cell Line Used : MCF-7 (human breast adenocarcinoma)
- IC50 Value : 15 µM after 48 hours of treatment
- Mechanism : Induction of p53-mediated apoptosis and downregulation of anti-apoptotic proteins.
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is believed to stem from its ability to scavenge free radicals and enhance cellular antioxidant defenses.
Research Findings
- DPPH Assay : Exhibited a significant reduction in DPPH radical concentration, indicating strong radical scavenging activity.
- Cellular Models : Increased levels of glutathione (GSH) in treated cells compared to controls.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
In Vivo Study
- Model : Lipopolysaccharide (LPS)-induced inflammation in mice.
- Results : Significant reduction in serum levels of TNF-alpha and IL-6 after administration of the compound at a dose of 20 mg/kg.
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : Interference with cell cycle progression.
- Antioxidant Defense Modulation : Enhancement of endogenous antioxidant enzymes.
- Cytokine Production Inhibition : Suppression of inflammatory mediators.
Q & A
Q. What are the key considerations for synthesizing this compound with high yield and purity?
The synthesis of this purine derivative requires multi-step reactions, often involving nucleophilic substitution and cyclization. Critical factors include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) and oxidizing agents (e.g., KMnO₄) are commonly used to promote regioselectivity and stabilize intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while controlled pH prevents premature hydrolysis of the carboxamide group .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions like over-oxidation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol-DMF mixtures improves purity .
Q. Which analytical techniques are most effective for structural characterization?
- X-ray crystallography : Tools like SHELXL and ORTEP-3 enable precise determination of bond lengths, angles, and stereochemistry, particularly for the 1,3-dioxaindan and ethoxyphenyl moieties .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) resolves signals for the purine core (δ 8.2–8.5 ppm) and methoxy/ethoxy groups (δ 3.2–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~449) .
Q. How can researchers assess the compound’s solubility for in vitro assays?
- Solvent screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). The ethoxyphenyl group enhances lipophilicity, but the carboxamide and hydroxyl groups improve water solubility at basic pH .
- Co-solvent systems : Use PEG-400 or cyclodextrins to solubilize the compound for cell-based assays .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved?
Contradictions often arise from assay conditions or impurities. Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., COX-2 IC₅₀) using both fluorescence-based and radiometric assays .
- Purity verification : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity .
- Structural analogs : Compare activity with derivatives lacking the 1,3-dioxaindan group to isolate pharmacophoric contributions .
Q. What methodologies elucidate the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding between the carboxamide group and catalytic residues .
- Kinetic studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding .
- Transcriptomics : RNA-seq profiling of treated cells identifies downstream pathways (e.g., apoptosis or inflammation) .
Q. How can stability under physiological conditions be evaluated?
Q. What strategies improve bioavailability for in vivo studies?
- Prodrug design : Esterify the hydroxyl group to enhance membrane permeability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm) for sustained release .
- Pharmacokinetic profiling : Measure Cₘₐₓ and AUC after oral/intravenous administration in rodent models .
Methodological Tables
Q. Table 1. Example Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | AlCl₃, DMF, 70°C, 12 hrs | 65 | 90 | |
| Carboxamide Formation | NH₃/MeOH, rt, 6 hrs | 78 | 88 | |
| Purification | Silica gel (3:1 hexane/EtOAc) | – | 95 |
Q. Table 2. Biological Assay Parameters
| Assay Type | Target | IC₅₀ (µM) | Key Findings | Reference |
|---|---|---|---|---|
| COX-2 Inhibition | Recombinant COX-2 | 0.45 ± 0.12 | Competitive inhibition via phenolic hydroxyl | |
| Cytotoxicity (HeLa) | – | >100 (72 hrs) | Low toxicity at therapeutic doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
